molecular formula C11H18S B14648967 Methanethione, (2,2,6,6-tetramethylcyclohexylidene)- CAS No. 54440-00-5

Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-

Cat. No.: B14648967
CAS No.: 54440-00-5
M. Wt: 182.33 g/mol
InChI Key: LABDEHMCFFYOLL-UHFFFAOYSA-N
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Description

Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, is a chemical compound with the molecular formula C11H18S It is characterized by the presence of a methanethione group attached to a 2,2,6,6-tetramethylcyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with a suitable thiolating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the methanethione group. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon.

    Substitution: The methanethione group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving thiol-based biochemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The pathways involved may include redox reactions and thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol compound with a similar functional group.

    Cyclohexylmethanethiol: A compound with a similar cyclohexyl group but different substitution pattern.

    Tetramethylcyclohexanone: The precursor used in the synthesis of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-.

Uniqueness

Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, is unique due to the presence of both the methanethione group and the 2,2,6,6-tetramethylcyclohexylidene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

54440-00-5

Molecular Formula

C11H18S

Molecular Weight

182.33 g/mol

InChI

InChI=1S/C11H18S/c1-10(2)6-5-7-11(3,4)9(10)8-12/h5-7H2,1-4H3

InChI Key

LABDEHMCFFYOLL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=C=S)(C)C)C

Origin of Product

United States

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